Bienvenue dans la boutique en ligne BenchChem!

Chloroorienticin E

Antibacterial MRSA Glycopeptide antibiotic

Chloroorienticin E is a chlorine-containing glycopeptide antibiotic isolated from Amycolatopsis orientalis (Nocardia orientalis) PA-45052, structurally classified as a vancomycin analog. The compound belongs to the chloroorienticin family (components A–E) and carries the molecular formula C₆₇H₇₇Cl₂N₉O₂₄ (MW 1463.28).

Molecular Formula C67H77Cl2N9O24
Molecular Weight 1463.3 g/mol
CAS No. 118373-84-5
Cat. No. B053244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroorienticin E
CAS118373-84-5
Synonymschloroorienticin E
Molecular FormulaC67H77Cl2N9O24
Molecular Weight1463.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)O)C(=O)O)(C)N)O
InChIInChI=1S/C67H77Cl2N9O24/c1-24(2)13-36(78(5)6)60(90)76-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(57(41)102-66-55(87)54(86)53(85)43(23-79)100-66)99-40-12-9-28(16-34(40)69)56(101-45-22-67(4,71)58(88)25(3)97-45)51-64(94)75-49(65(95)96)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)77-51)74-62(92)48(29)73-59(89)35(21-44(70)83)72-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-56,58,66,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,72,93)(H,73,89)(H,74,92)(H,75,94)(H,76,90)(H,77,91)(H,95,96)
InChIKeyHAKVEOXLVAZZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroorienticin E (CAS 118373-84-5): A Vancomycin-Class Glycopeptide with Enhanced Anti-Staphylococcal Potency


Chloroorienticin E is a chlorine-containing glycopeptide antibiotic isolated from Amycolatopsis orientalis (Nocardia orientalis) PA-45052, structurally classified as a vancomycin analog [1]. The compound belongs to the chloroorienticin family (components A–E) and carries the molecular formula C₆₇H₇₇Cl₂N₉O₂₄ (MW 1463.28). It exerts antibacterial activity through binding to the D-alanyl-D-alanine terminus of lipid II, inhibiting peptidoglycan cross-linking in Gram-positive cell walls [2]. Early reports indicate activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) that is stronger than that of the parent compound vancomycin, establishing its relevance for procurement in antibacterial research programs focused on resistant pathogens .

Why Chloroorienticin E Cannot Be Replaced by Vancomycin or Other Chloroorienticin Components


Glycopeptide antibiotics within the vancomycin class are not interchangeable despite a conserved heptapeptide core. Chloroorienticin E differs from vancomycin by the presence of two chlorine atoms on aromatic rings and a distinct glycosylation pattern that includes a 3-amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl substituent at the 22-O position [1][2]. Among the chloroorienticin congeners, component E is distinguished from components A–D by its specific sugar composition and methylation state, which directly influence target binding affinity, dimerization efficiency, and antibacterial potency [1]. Even the closest analog, chloroorienticin A (A82846B, also known as chloroeremomycin), carries a different disaccharide appendage (MW 1592.43 vs. 1463.28), yielding divergent pharmacological profiles . Substituting any of these compounds without experimental validation risks altered MIC values, shifts in resistance susceptibility, and irreproducible in vitro results.

Quantitative Differentiation of Chloroorienticin E Against Key Comparators: Evidence-Based Selection Guide


Superior Anti-Staphylococcal Activity Relative to Vancomycin

Chloroorienticin E demonstrates stronger antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin, as reported for the chloroorienticin component mixture produced by Amycolatopsis orientalis PA-45052 . The original isolation study characterized all chloroorienticin components (A–E) and documented their anti-staphylococcal potency, with each component showing enhanced activity over vancomycin [1]. Specific MIC values for purified chloroorienticin E are not publicly available in the indexed literature, representing a critical evidence gap that users should address through head-to-head MIC determination in their own assay systems upon procurement.

Antibacterial MRSA Glycopeptide antibiotic

Structural Differentiation from Chloroorienticin A via Lower Molecular Weight and Altered Glycosylation

Chloroorienticin E (MW 1463.28, C₆₇H₇₇Cl₂N₉O₂₄) differs from the more extensively studied chloroorienticin A (MW 1592.43, C₇₃H₈₈Cl₂N₁₀O₂₆) by approximately 129 Da, corresponding to the absence of one vancosamine sugar unit and an altered peptide N-terminus [1]. Specifically, chloroorienticin E carries a single 3-amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl group at the 22-O position, whereas chloroorienticin A bears a disaccharide moiety [1]. This structural divergence affects dimerization constants and target binding cooperativity, parameters that are directly linked to antibacterial potency and resistance evasion [2].

Glycopeptide chemistry Structure-activity relationship Natural product

Dual Chlorine Substitution Pattern Distinct from Non-Chlorinated Orienticins

Chloroorienticin E contains two chlorine atoms substituted on aromatic rings B and E of the glycopeptide aglycone, a feature that distinguishes it from the non-chlorinated orienticins (orienticins A–D) described in the companion isolation paper [1][2]. The chloroorienticin series (A–E) uniformly carries dichloro substitution, whereas the orienticin series lacks halogenation entirely. Halogenation in glycopeptide antibiotics is known to enhance target binding affinity through increased hydrophobic interactions with the D-Ala-D-Ala dipeptide and to improve dimerization constants, both of which correlate with antibacterial potency [3].

Halogenated antibiotic Cell wall biosynthesis inhibitor Structure elucidation

Optimal Use Cases for Chloroorienticin E in Antibacterial Discovery and Chemical Biology


MRSA and Vancomycin-Intermediate S. aureus (VISA) Potency Screening Panels

Given the reported activity of chloroorienticin components against MRSA that exceeds vancomycin , chloroorienticin E is best deployed as a comparator compound in MIC determination panels against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus clinical isolates. Researchers can benchmark novel anti-MRSA leads against a glycopeptide with documented superior potency to vancomycin, providing a more stringent activity threshold than the clinical standard.

Structure-Activity Relationship (SAR) Studies on Glycopeptide Halogenation and Glycosylation

Chloroorienticin E serves as a key intermediate-complexity scaffold for SAR investigations. Its dichloro substitution pattern enables direct comparison with non-halogenated orienticins to quantify the contribution of chlorine atoms to target binding and antibacterial activity [1]. Simultaneously, its monosaccharide glycosylation (vs. the disaccharide of chloroorienticin A) allows systematic evaluation of sugar appendage effects on dimerization and potency [2].

Analytical Reference Standard for Chloroorienticin Complex Fermentation Monitoring

During fermentation process development with Amycolatopsis orientalis PA-45052, chloroorienticin E is one of several congeners produced. Procurement of purified chloroorienticin E enables its use as an analytical reference standard (HPLC, LC-MS) for monitoring component ratios in fermentation broths, ensuring batch-to-batch consistency when the chloroorienticin complex is the target product .

Mechanistic Studies of Glycopeptide-Target Binding Kinetics

The simplified monosaccharide structure of chloroorienticin E relative to chloroorienticin A makes it an attractive probe for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies of glycopeptide binding to D-Ala-D-Ala and D-Ala-D-Lac peptidoglycan precursors, minimizing steric contributions from a second sugar while retaining the pharmacologically critical dichloro substitution [1][2].

Quote Request

Request a Quote for Chloroorienticin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.